![molecular formula C8H7BrN2 B1525325 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-09-7](/img/structure/B1525325.png)
3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (3-Br-6-Me-1H-Pyr[3,2-c]Pyr) is a heterocyclic compound that has been studied extensively due to its potential applications in organic synthesis and medicinal chemistry. It is a member of the pyrrolopyridine family of compounds, and is a valuable building block in the synthesis of a variety of other heterocyclic compounds.
Scientific Research Applications
Role in Heterocyclic Compound Synthesis
Research by Paudler and Dunham (1965) on nitrogen heterocyclic compounds revealed that the bromination of related structures like pyrrolo[1, 2-a]pyrazine leads to specific brominated derivatives, highlighting the reactivity patterns that could be relevant to compounds like 3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine (Paudler & Dunham, 1965).
Reaction Mechanisms and Synthetic Applications
Gao et al. (2007) described a cascade reaction sequence that might be analogous to reactions involving this compound, showcasing a method to synthesize novel pyrrolo[1,2-a]pyrimidine derivatives, indicating the versatility of brominated heterocycles in synthetic chemistry (Gao et al., 2007).
Advanced Material Synthesis
Monmoton et al. (2008) explored the synthesis of hyperbranched polyelectrolytes using brominated pyridine derivatives, which suggests potential applications of this compound in creating novel materials with unique properties (Monmoton et al., 2008).
Pharmacological Research
Wójcicka and Redzicka (2021) reviewed the biological activities of pyrrolo[3,4-c]pyridine derivatives, underscoring the pharmacological potential of such compounds. This review suggests that derivatives of this compound could be explored for various therapeutic applications, given the broad spectrum of biological activities associated with its structural analogs (Wójcicka & Redzicka, 2021).
Catalytic and Synthetic Methodologies
Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis that could potentially involve intermediates or targets similar to this compound. This method emphasizes the compound's relevance in developing green chemistry approaches for synthesizing heterocyclic compounds (Michlik & Kempe, 2013).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-6-Methyl-1H-Pyrrolo[3,2-c]Pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
properties
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIGXGICTGVOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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